({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine dihydrochloride
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Overview
Description
({2-Azabicyclo[211]hexan-1-yl}methyl)dimethylamine dihydrochloride is a chemical compound with the molecular formula C8H16N2·2HCl It is a bicyclic amine derivative, characterized by its unique structure that includes a bicyclo[211]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine dihydrochloride typically involves the following steps:
Formation of the Bicyclic Ring System: The initial step involves the construction of the bicyclo[2.1.1]hexane ring. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Amino Group: The next step involves the introduction of the amino group at the desired position on the bicyclic ring. This can be done through nucleophilic substitution reactions.
Methylation: The amino group is then methylated using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic steps. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, ({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the development of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Its structural features allow it to interact with biological targets in unique ways, potentially leading to new therapeutic agents.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine dihydrochloride depends on its specific application. In a biological context, it may interact with molecular targets such as receptors, enzymes, or ion channels. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The exact pathways involved would depend on the specific biological system and target.
Comparison with Similar Compounds
Similar Compounds
- ({2-Azabicyclo[2.2.1]heptan-1-yl}methyl)dimethylamine dihydrochloride
- ({2-Azabicyclo[3.1.1]heptan-1-yl}methyl)dimethylamine dihydrochloride
Uniqueness
({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine dihydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences can be leveraged to develop new materials or therapeutic agents with unique characteristics.
This detailed overview provides a comprehensive understanding of ({2-Azabicyclo[211]hexan-1-yl}methyl)dimethylamine dihydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(2-azabicyclo[2.1.1]hexan-1-yl)-N,N-dimethylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10(2)6-8-3-7(4-8)5-9-8;;/h7,9H,3-6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZMVNAVQFBGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC12CC(C1)CN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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